Iofendylate

Vue d'ensemble

Description

Iofendylate is a molecule that was used as a radiocontrast agent, typically for performing myelography studies . It was marketed under the trade names Pantopaque (in North America) and Myodil (rest of the world) . It is an inert iodine-containing agent which is opaque to X-RAYS .

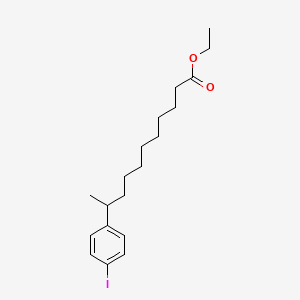

Molecular Structure Analysis

The molecular formula of Iofendylate is C19H29IO2 . The IUPAC name is ethyl 10-(4-iodophenyl)undecanoate . The molecular weight is 416.3 g/mol .Physical And Chemical Properties Analysis

Iofendylate has a molecular weight of 416.3 g/mol . It has a XLogP3-AA value of 7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Applications De Recherche Scientifique

Use in Myelography

Iofendylate was initially introduced for use in small amounts (1-2cc) for locating spinal tumors . It was later used in high volume (12-15cc), routine use, in diagnosing disc herniations .

Radiocontrast Agent

Iofendylate has been used as a radiocontrast agent for myelography . In one case, a 66-year-old woman developed cranial polyneuropathy following administration of iofendylate as a radiocontrast agent .

Detection of Intracranial Inflammation

Given the history of previous myelography, consideration was given to the possibility of focal intracranial inflammation caused by retained iofendylate . Her prior MR showed multiple, small, subarachnoid lesions that were hyperintense on T1-weighted images and correspondingly hypointense on T2-weighted images .

Identification of Residual Intrathecal Iofendylate

In another case, an 82-year-old woman developed dizziness following administration of iofendylate as a contrast agent for conventional myelography . Based on the investigations, a diagnosis of residual intrathecal iofendylate with intracranial CSF space migration was made .

Detection of Vestibular Dysfunction

In the case of the 66-year-old woman, she began to experience episodes of difficulties with balance and was found to have mild bilateral vestibular dysfunction . She showed significant improvement on treatment with vestibular rehabilitation therapy .

Identification of Neurological Disorders

In the same case, the woman was found to have a left trigeminal sensory neuropathy and possibly a peripheral vestibulopathy, in addition to the left trochlear nerve paresis . She was treated with an 8-PD Fresnel prism placed base up over her right spectacle lens that fully corrected her diplopia .

Mécanisme D'action

Target of Action

Iofendylate’s primary targets are the brain and spinal cord . It was used as a contrast medium, mainly for the visualization of these areas . The compound was initially introduced for use in small amounts for locating spinal tumors .

Mode of Action

Iofendylate interacts with its targets by serving as a radiographic and magnetic resonance (MR) contrast agent . It enhances the visibility of the spinal cord and brain during MR examinations, particularly in patients with suspected cord abnormalities .

Biochemical Pathways

It’s known that the compound can causeadhesive arachnoiditis , a condition characterized by inflammation of the arachnoid, one of the membranes that surround and protect the nerves of the central nervous system . This suggests that Iofendylate may interact with biochemical pathways related to inflammation and immune response.

Pharmacokinetics

It’s known that iofendylate is an oil-ester , suggesting that it is lipophilic and may distribute widely in the body. Its lipophilic nature might also influence its absorption and excretion. More research is needed to fully understand the ADME properties of Iofendylate.

Result of Action

The use of Iofendylate can lead to chemical meningitis , an inflammation of the meninges, the protective membranes covering the brain and spinal cord. This condition was identified in patients where "space-displacing masses within the spinal canal were suspected" . Furthermore, Iofendylate was found to cause adhesive arachnoiditis , a chronic and potentially debilitating condition.

Action Environment

It’s important to note that the compound was used extensively for over three decades and became the subject of multiple lawsuits due to its potential to cause painful and debilitating conditions . This suggests that factors such as the clinical environment, the volume of Iofendylate used, and the specific medical procedures it was used in could potentially influence its action, efficacy, and stability.

Orientations Futures

Iofendylate’s use ceased when water-soluble agents suitable for spinal imaging (such as metrizamide) became available in the late 1970s . With those substances, it was no longer necessary to manually remove the contrast agent as it would eventually be removed by the body . Also, with the advent of MRI, myelography studies are nowadays much less-frequently performed .

Propriétés

IUPAC Name |

ethyl 10-(4-iodophenyl)undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29IO2/c1-3-22-19(21)11-9-7-5-4-6-8-10-16(2)17-12-14-18(20)15-13-17/h12-16H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLQVBQIBQVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052869 | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER; VERY SLIGHTLY SOL IN WATER | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.240-1.263 @ 20 DEG/20 °C | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Iofendylate | |

Color/Form |

COLORLESS TO PALE YELLOW, VISCOUS LIQUID | |

CAS RN |

99-79-6 | |

| Record name | Iophendylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iofendylate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iofendylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 10-(4-IODOPHENYL)UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3I57K9UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

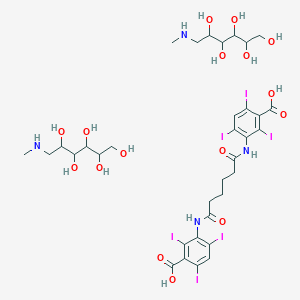

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

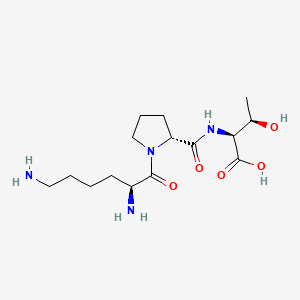

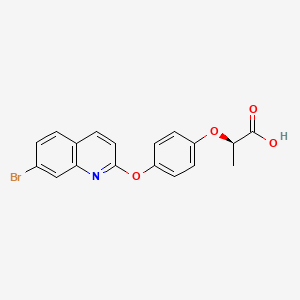

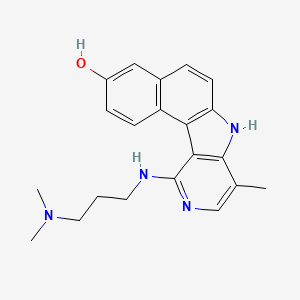

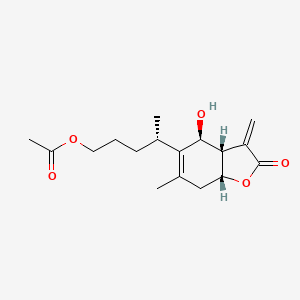

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.